1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a chlorophenyl group, a benzodioxin moiety, and a hexahydroimidazo[1,2-a]pyridin-1-ium core, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Moiety: Starting from catechol and an appropriate aldehyde, the benzodioxin ring can be formed through an acid-catalyzed cyclization reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Construction of the Hexahydroimidazo[1,2-a]pyridin-1-ium Core: This step involves the cyclization of an appropriate amine and aldehyde or ketone under acidic or basic conditions to form the imidazo ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the imidazo ring.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Cyclization: Further cyclization reactions can modify the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Biology: Investigating its interactions with biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved might include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Ion Channel Interaction: Altering ion flow across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-one: Contains a ketone instead of the imidazo ring, affecting its chemical properties.
Uniqueness
The unique combination of functional groups in 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClN2O3+ |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H22ClN2O3/c22-16-5-7-17(8-6-16)23-14-21(25,24-10-2-1-3-20(23)24)15-4-9-18-19(13-15)27-12-11-26-18/h4-9,13,25H,1-3,10-12,14H2/q+1 |
InChI Key |
YDFWCPYDALPNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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